molecular formula C18H20N4O3S B2635575 3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 888458-84-2

3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2635575
CAS No.: 888458-84-2
M. Wt: 372.44
InChI Key: KBZQMPOFUSKCJP-UHFFFAOYSA-N
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Description

3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidoindole core structure, which is known for its potential biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidoindole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidoindole core.

    Introduction of the ethyl group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the morpholin-4-yl-2-oxoethyl group: This step involves the reaction of the pyrimidoindole core with a morpholin-4-yl-2-oxoethyl precursor under suitable conditions, such as in the presence of a coupling agent.

    Formation of the sulfanyl linkage:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles, electrophiles.

Major Products Formed

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Reduced functional groups such as alcohols or amines.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.

    Modulating signaling pathways: Affecting key signaling pathways that regulate cellular functions such as proliferation, apoptosis, and differentiation.

    Interacting with nucleic acids: Binding to DNA or RNA and influencing gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one:

    Ethyl [3-(2-morpholin-4-yl-2-oxoethyl)-4-oxothiazolidin-2-ylidene]acetate: Similar in having a morpholin-4-yl-2-oxoethyl group but differs in the core structure.

    2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: Shares the morpholin-4-yl group but has a different core and functional groups.

Uniqueness

The uniqueness of this compound lies in its pyrimidoindole core structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-ethyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-2-22-17(24)16-15(12-5-3-4-6-13(12)19-16)20-18(22)26-11-14(23)21-7-9-25-10-8-21/h3-6,19H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZQMPOFUSKCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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